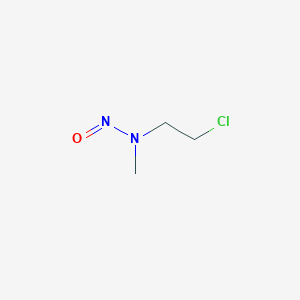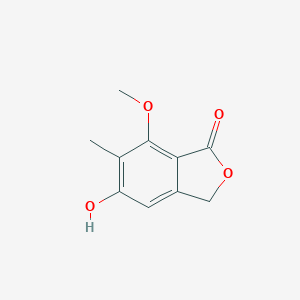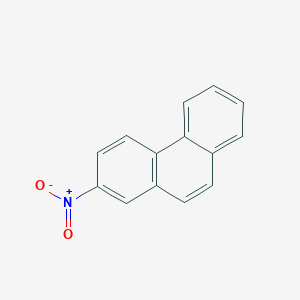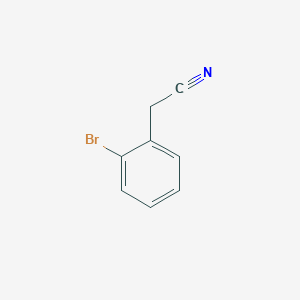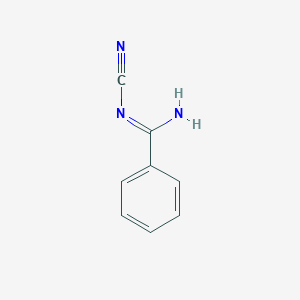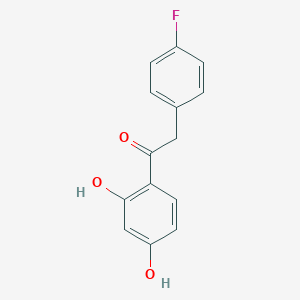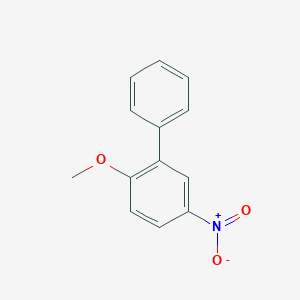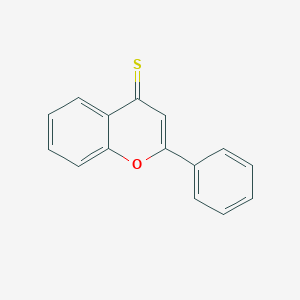
2-phenyl-4h-chromene-4-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenyl-4h-chromene-4-thione is an organic compound belonging to the class of benzopyrans Benzopyrans are polycyclic compounds that consist of a benzene ring fused to a pyran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-4h-chromene-4-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxyacetophenone with thiourea in the presence of a base, such as sodium hydroxide, to yield the desired thione compound. The reaction is usually carried out in an ethanol solvent at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products suitable for various applications.
化学反应分析
Types of Reactions
2-phenyl-4h-chromene-4-thione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thione group can yield the corresponding thiol or sulfide, typically using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Sodium borohydride; reactions are often performed in ethanol or methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups; reactions are conducted under acidic or basic conditions depending on the desired substitution.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Halogenated or nitro-substituted derivatives.
科学研究应用
2-phenyl-4h-chromene-4-thione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Material Science: It is used in the synthesis of novel materials with unique optical and electronic properties.
Biological Studies: The compound’s interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.
作用机制
The mechanism of action of 2-phenyl-4h-chromene-4-thione involves its interaction with cellular targets, leading to the induction of apoptosis in cancer cells. The compound is believed to inhibit specific enzymes and disrupt cellular pathways that are crucial for cancer cell survival . Additionally, its ability to generate reactive oxygen species contributes to its cytotoxic effects.
相似化合物的比较
Similar Compounds
2-Phenyl-1-benzopyran-4-one: This compound is structurally similar but lacks the thione group.
2-Phenyl-1-benzopyran-4(4H)-one: Another related compound with a ketone group instead of a thione.
Uniqueness
2-phenyl-4h-chromene-4-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with biological targets and contributes to the compound’s potential as a therapeutic agent.
属性
CAS 编号 |
5465-04-3 |
|---|---|
分子式 |
C15H10OS |
分子量 |
238.31 g/mol |
IUPAC 名称 |
2-phenylchromene-4-thione |
InChI |
InChI=1S/C15H10OS/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-10H |
InChI 键 |
BWAGQNPYTNMEJP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=S)C3=CC=CC=C3O2 |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=S)C3=CC=CC=C3O2 |
Key on ui other cas no. |
5465-04-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


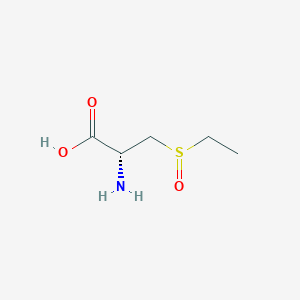
![3-[Ethyl[3-methyl-4-[(6-nitrobenzothiazol-2-yl)azo]phenyl]amino]propiononitrile](/img/structure/B96456.png)
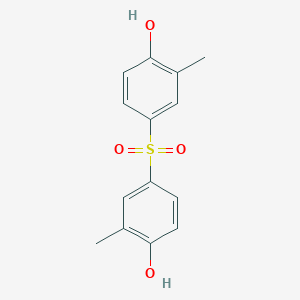
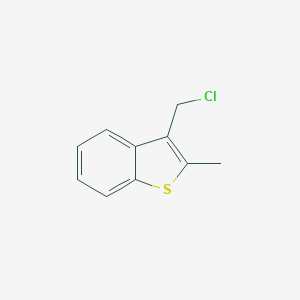
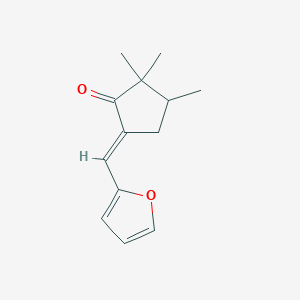
![Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B96466.png)
